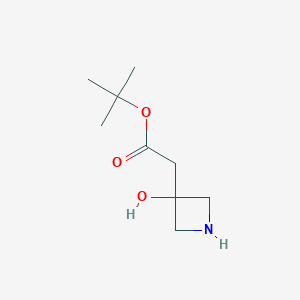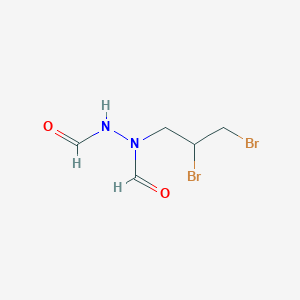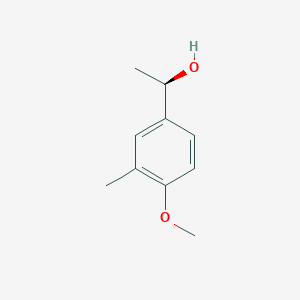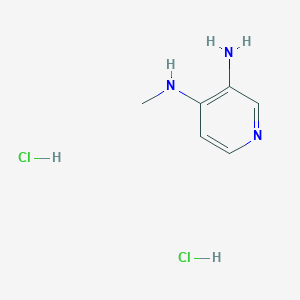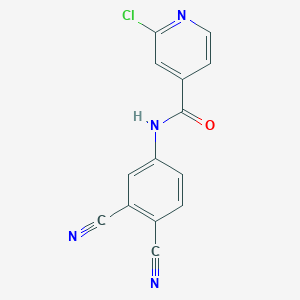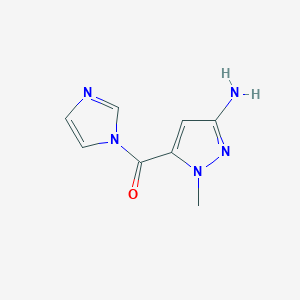![molecular formula C19H17N7O B2463517 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005921-78-7](/img/structure/B2463517.png)
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . These methods are systematized according to the method to assemble the pyrazolopyridine system . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques, including IR spectrum and NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies have focused on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including IR spectrum and NMR spectrum .Aplicaciones Científicas De Investigación
Pyrazolo [3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo [3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo [3,4-b]pyridines (1) and 2H-pyrazolo [3,4-b]pyridines (2) (see Figure 1). These compounds have attracted interest due to their structural similarity to purine bases like adenine and guanine .
Synthetic Methods
Several synthetic strategies have been employed to access pyrazolo [3,4-b]pyridines. These methods include cyclization reactions, condensations, and functional group transformations. Researchers have successfully synthesized a wide range of derivatives with diverse substitution patterns.
a. Antitumor Activity:- The compound has demonstrated marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM .
- Researchers have explored the potential of pyrazolo [3,4-b]pyridines as antiviral and antimicrobial agents .
Mecanismo De Acción
Target of Action
It is known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit pharmacological potential against various diseases, particularly cancer . They have been associated with inhibiting different key enzymes .
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidines have been found to exhibit anti-proliferative and antitumor activity . This suggests that they may interact with their targets to inhibit cell division and/or induce apoptosis in tumor cells .
Biochemical Pathways
Given the anti-proliferative and antitumor activities of pyrazolo[3,4-d]pyrimidines , it can be inferred that they may affect pathways related to cell division and apoptosis.
Pharmacokinetics
The need for new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment has been emphasized . This suggests that the compound’s pharmacokinetic properties may have been optimized for better bioavailability and efficacy.
Result of Action
The compound has been evaluated for in vitro cytotoxic activity against various cancer cell lines . The results showed that certain derivatives of pyrazolo[3,4-d]pyrimidines had better inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range as compared to other substrates . This indicates that the compound’s action results in a significant reduction in the viability of cancer cells.
Action Environment
The synthesis of compounds under different conditions, such as ultrasonic-assisted reactions , suggests that the synthesis environment can impact the properties and efficacy of the resulting compounds.
Safety and Hazards
Direcciones Futuras
The future directions for the study of this compound could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, analysis of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential applications .
Propiedades
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-12-9-16(23-19(27)13-7-8-13)26(24-12)18-15-10-22-25(17(15)20-11-21-18)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTUKOOSSFIBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)
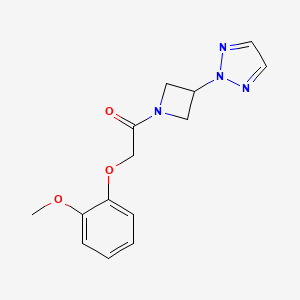

![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)

